5-Chlorocaproic acid methyl ester
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Overview
Description
5-Chlorocaproic acid methyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular ester is derived from 5-chlorocaproic acid and methanol. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorocaproic acid methyl ester can be synthesized through the esterification of 5-chlorocaproic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of acid chlorides or acid anhydrides as starting materials can also be employed to produce esters more efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chlorocaproic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-chlorocaproic acid and methanol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Transesterification: The ester can be converted to other esters through transesterification reactions with different alcohols.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: 5-Chlorocaproic acid and methanol.
Reduction: 5-Chlorocaproic alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
5-Chlorocaproic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The ester can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Chlorocaproic acid methyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Chlorocaproic acid methyl ester can be compared with other esters such as:
Methyl butyrate: Known for its apple-like odor, used in flavoring agents.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl formate: Used in the production of formic acid and as a fumigant.
Uniqueness
This compound is unique due to the presence of a chlorine atom in its structure, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
Molecular Formula |
C7H13ClO2 |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
methyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
JFDGPJPDWIHCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)Cl |
Origin of Product |
United States |
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